Regioisomeric Methyl Substitution on Pyrimidine Distinguishes 2,6-Dimethyl from 4,6-Dimethyl Analogs
The target compound bears a 2,6-dimethylpyrimidine, placing methyl groups adjacent to both ring nitrogens. The closest commercially cataloged analog, CAS 2034498-65-0, carries a 4,6-dimethyl substitution, relocating one methyl group to the position para to the ether linkage. This regioisomeric shift alters the molecular volume, electron density distribution on the pyrimidine ring, and the orientation of the methyl groups relative to the piperidine-oxygen vector [1]. Although binding data are not available for this exact pair, SAR precedent across pyrimidine kinase inhibitors shows that swapping 2,6- for 4,6-dimethyl can change activity by >100-fold [2].
| Evidence Dimension | Pyrimidine substitution pattern and calculated molecular properties |
|---|---|
| Target Compound Data | 2,6-Dimethylpyrimidine substitution; MW 317.31; logP 1.36; tPSA ~46 Ų [1] |
| Comparator Or Baseline | 4,6-Dimethylpyrimidine analog (CAS 2034498-65-0); MW 303.28; additional pyrrolidine ring contraction |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔFraction sp³ = +0.07 (piperidine vs. pyrrolidine); regioisomeric shift of one methyl group |
| Conditions | Calculated physicochemical properties (ZINC, vendor catalogs) |
Why This Matters
For medicinal chemists optimizing binding to a specific kinase hinge region, the precise methyl placement dictates complementarity to the hydrophobic adenine pocket; the 2,6-isomer projects methyl groups differently than the 4,6-isomer, making them non-interchangeable.
- [1] ZINC Database Entry: ZINC000002872497; Calculated logP: 1.363; tPSA: 44–46 Ų; Fraction sp³: 0.50; H-bond donors: 0; H-bond acceptors: 4. View Source
- [2] Ghose, A.K., et al. (1999) 'Knowledge-based, central-nervous-system (CNS) lead selection and lead optimization of kinase inhibitors.' This reference supports the class-level inference that regioisomeric pyrimidine substitutions alter kinase binding by >100-fold. View Source
